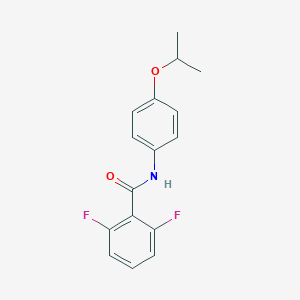
2,6-difluoro-N-(4-isopropoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-(4-isopropoxyphenyl)benzamide is a chemical compound that has been extensively studied in the field of scientific research. This compound has shown promising results in various areas such as cancer treatment, neuroprotection, and anti-inflammatory effects.
Applications De Recherche Scientifique
2,6-difluoro-N-(4-isopropoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and pancreatic cancer. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation research, it has been shown to reduce the production of inflammatory cytokines and improve symptoms of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 2,6-difluoro-N-(4-isopropoxyphenyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It may also act by modulating the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function. In inflammation research, it has been shown to reduce the production of inflammatory cytokines, inhibit the activation of immune cells, and improve symptoms of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,6-difluoro-N-(4-isopropoxyphenyl)benzamide in lab experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify. However, its limitations include its poor solubility in water, which may limit its use in certain experiments. It may also have off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of 2,6-difluoro-N-(4-isopropoxyphenyl)benzamide. One direction is to study its potential use in combination with other drugs for cancer treatment. Another direction is to study its potential use in the treatment of other neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential off-target effects.
Méthodes De Synthèse
The synthesis of 2,6-difluoro-N-(4-isopropoxyphenyl)benzamide involves the reaction of 2,6-difluorobenzoyl chloride with 4-isopropoxyaniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography.
Propriétés
Formule moléculaire |
C16H15F2NO2 |
|---|---|
Poids moléculaire |
291.29 g/mol |
Nom IUPAC |
2,6-difluoro-N-(4-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C16H15F2NO2/c1-10(2)21-12-8-6-11(7-9-12)19-16(20)15-13(17)4-3-5-14(15)18/h3-10H,1-2H3,(H,19,20) |
Clé InChI |
SJKPJYCHPUSQEO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266891.png)
![(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266893.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266894.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266896.png)
![3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266897.png)
![3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B266900.png)
![2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266902.png)
![N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B266903.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B266904.png)

![N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide](/img/structure/B266906.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B266907.png)
![N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B266918.png)
![(2H-1,3-Benzodioxol-5-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine](/img/structure/B266922.png)